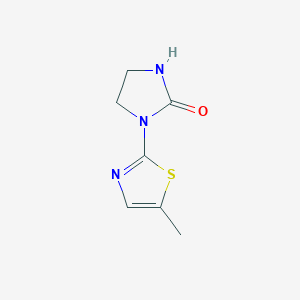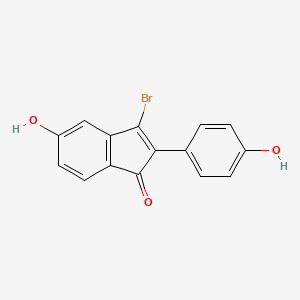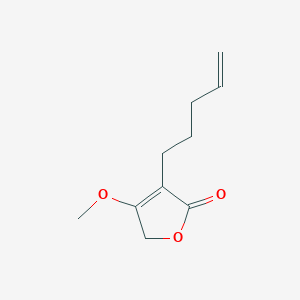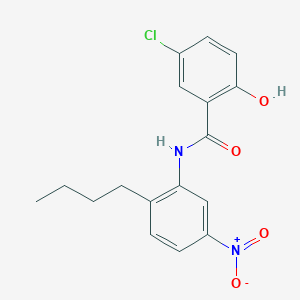
2-(3,4-Dihydroxyphenyl)ethyl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dihydroxyphenyl)ethyl butanoate is a chemical compound known for its potential therapeutic properties. It is an ester derivative of butanoic acid and 2-(3,4-dihydroxyphenyl)ethanol. This compound has been studied for its ability to improve the function of aortic endothelial cells and its potential role in preventing atherosclerosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroxyphenyl)ethyl butanoate typically involves the esterification of 2-(3,4-dihydroxyphenyl)ethanol with butanoic acid. This reaction can be catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dihydroxyphenyl)ethyl butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(3,4-dihydroxyphenyl)ethanol and butanoic acid
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis (saponification) can be performed using sodium hydroxide
Major Products
Oxidation: Quinones
Reduction: 2-(3,4-Dihydroxyphenyl)ethanol
Hydrolysis: 2-(3,4-Dihydroxyphenyl)ethanol and butanoic acid
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Studied for its role in modulating cellular functions and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in preventing atherosclerosis and reducing inflammation in aortic endothelial cells
Industry: Potential use in the formulation of pharmaceuticals and nutraceuticals
Mécanisme D'action
The mechanism of action of 2-(3,4-dihydroxyphenyl)ethyl butanoate involves its ability to inhibit the inflammatory response in human aortic endothelial cells. This compound reduces the mRNA levels of interleukin-6 (IL-6) and protects mitochondrial function by increasing the expression of mitochondrial complex I. These actions help prevent the occurrence and progression of atherosclerosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl butanoate: An ester with a similar structure but different functional properties.
Methyl butanoate: Another ester with a similar backbone but different alkyl group.
2-(3,4-Dihydroxyphenyl)ethyl acetate: A similar compound with an acetate group instead of a butanoate group
Uniqueness
2-(3,4-Dihydroxyphenyl)ethyl butanoate is unique due to its specific anti-inflammatory properties and its ability to improve aortic endothelial cell function. Unlike other similar esters, this compound has shown significant potential in preventing atherosclerosis and protecting mitochondrial function .
Propriétés
Numéro CAS |
644985-85-3 |
|---|---|
Formule moléculaire |
C12H16O4 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
2-(3,4-dihydroxyphenyl)ethyl butanoate |
InChI |
InChI=1S/C12H16O4/c1-2-3-12(15)16-7-6-9-4-5-10(13)11(14)8-9/h4-5,8,13-14H,2-3,6-7H2,1H3 |
Clé InChI |
FWSMIAYDVSAALB-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OCCC1=CC(=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B12581438.png)
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropyl-](/img/structure/B12581440.png)




![(5-{2-[4-(Dibutylamino)phenyl]ethenyl}thiophen-2-yl)ethene-1,1,2-tricarbonitrile](/img/structure/B12581464.png)


![N-Benzyl-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12581480.png)

![1,1,7b-Trimethyl-1a-phenyl-1a,7b-dihydro-1H-cyclopropa[c]isoquinoline](/img/structure/B12581494.png)
![Benzenamine, 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)ethylidene]-](/img/structure/B12581495.png)
